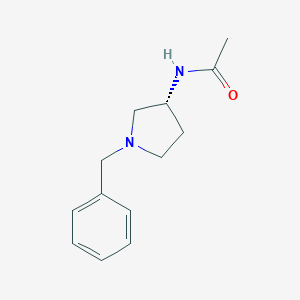

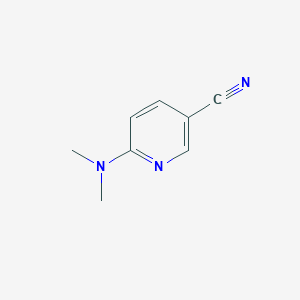

6-(Dimethylamino)nicotinonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-(Dimethylamino)nicotinonitrile involves innovative organic synthesis techniques. For instance, Dyachenko (2019) demonstrated the formation of ethyl nicotinates and nicotinonitriles, including compounds similar to 6-(Dimethylamino)nicotinonitrile, through condensation reactions involving cyclopent(hex)ylidenecyanothioacetamide and N, N-dimethylformamide dimethyl acetal, indicating a vinyl substitution reaction as a core step in the synthesis process (Dyachenko, 2019).

Molecular Structure Analysis

The molecular structure of 6-(Dimethylamino)nicotinonitrile and related compounds has been extensively analyzed to understand their conformation and stabilization mechanisms. Tewari and Dubey (2009) explored the molecular conformation of a sterically hindered nicotinonitrile compound, revealing that its structure is stabilized via intramolecular CH-O and CH-π interactions, highlighting the importance of weak interactions in determining the molecular geometry and stabilization (Tewari & Dubey, 2009).

Chemical Reactions and Properties

The reactivity of 6-(Dimethylamino)nicotinonitrile with various reagents leads to the formation of a variety of products, showcasing its chemical versatility. Gouda et al. (2016) utilized 6-(Dimethylamino)nicotinonitrile in one-pot condensation reactions, demonstrating its potential in synthesizing a range of nicotinonitriles with diverse functional groups (Gouda et al., 2016).

Physical Properties Analysis

The physical properties of 6-(Dimethylamino)nicotinonitrile, such as solubility, melting point, and crystallinity, are crucial for its application in various chemical processes. Studies on related compounds have shed light on how molecular structure influences these properties, offering insights that can be applied to 6-(Dimethylamino)nicotinonitrile.

Chemical Properties Analysis

Understanding the chemical properties of 6-(Dimethylamino)nicotinonitrile, including its reactivity, stability, and interactions with other molecules, is essential for exploiting its full potential. Research by Shramm and Konshin (1982) on the reactions of substituted nicotinonitriles with acids provides valuable information on the chemical behavior and stability of these compounds under different conditions (Shramm & Konshin, 1982).

Aplicaciones Científicas De Investigación

Synthesis of Functionalized Nicotinates and Nicotinonitriles : A study by Dyachenko (2019) introduced a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, for the synthesis of functionalized 4-unsubstituted ethyl nicotinates and nicotinonitriles. This development has implications for the synthesis of complex organic compounds (Dyachenko, 2019).

Antiproliferative Activity Against Cancer Cell Lines : Liu et al. (2018) found that certain compounds, including 6-(Dimethylamino)nicotinonitrile analogues, exhibit significant antiproliferative activity against human cancer cell lines. This suggests their potential in cancer therapy (Liu et al., 2018).

Applications in Alzheimer's Disease Diagnosis : Škofic et al. (2005) synthesized 4-(2-naphthyl)pyridine derivatives from a molecular probe (DDNP) used in positron emission tomography for diagnosing Alzheimer's Disease. This highlights its potential in medical imaging and diagnostics (Škofic et al., 2005).

Biological and Therapeutic Properties : A review by Shamroukh et al. (2021) emphasized that nicotinonitriles and their derivatives, including 6-(Dimethylamino)nicotinonitrile, possess significant biological, therapeutic, and medicinal properties, making them important in pharmaceutical applications (Shamroukh et al., 2021).

Synthesis of Luminescent Materials : Ahipa et al. (2014) demonstrated that a new nicotinonitrile derivative could be used as a blue light-emitting material, showing good absorption and fluorescence properties. This opens avenues in the field of optoelectronics (Ahipa et al., 2014).

Antimicrobial Activity : Khattab (2005) synthesized novel amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives, demonstrating comparable antimicrobial activity to ampicillin against S. aureus and E. coli, suggesting potential in the development of new antibiotics (Khattab, 2005).

Applications in Organic Synthesis and Drug Discovery : A study by Gorobets et al. (2009) introduced a novel method for synthesizing 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile from 2-pyridone rings, which could be significant in organic synthesis and drug discovery (Gorobets et al., 2009).

Charge-Transfer Dynamics : Rhinehart et al. (2012) studied the ultrafast intramolecular charge-transfer dynamics of 4-(dimethylamino)benzonitrile, uncovering complex mechanisms that could be relevant in the study of molecular interactions and reactions (Rhinehart et al., 2012).

Green Corrosion Inhibitor : Fouda et al. (2020) identified MA-1266, a cationic furanylnicotinamidine, as a non-toxic and efficient green corrosion inhibitor, making it a promising candidate in aqueous solutions (Fouda et al., 2020).

Antiprotozoal Activity : Ismail et al. (2003) reported significant antiprotozoal activity in aza-analogues of furamidine, suggesting potential in treating protozoal infections (Ismail et al., 2003).

Propiedades

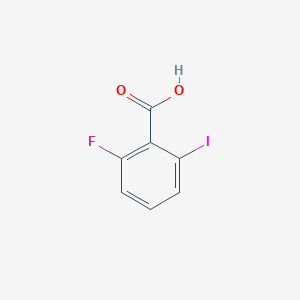

IUPAC Name |

6-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZXYFJKSCABES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594774 | |

| Record name | 6-(Dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)nicotinonitrile | |

CAS RN |

154924-17-1 | |

| Record name | 6-(Dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)

![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)

![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)